

PKI-402 Target Profile and Off-Target Activity

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

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PKI-402 is a potent, dual pan-PI3K/mTOR inhibitor. The table below summarizes its primary targets and the only documented off-target activities based on the search results.

Target	IC50 (nM)	Notes
PI3K α	2 [1]	Also potent against common mutants E545K and H1047R [1].
mTOR	3 [1]	-
PI3K β	7 [1]	-
PI3K δ	14 [1]	-
PI3K γ	16 [1]	-
C-Raf / B-Raf	7,000 [1]	This activity was observed at micromolar concentrations, which is 1000 times higher than its potency for PI3K/mTOR. It was the only significant off-target activity noted in a panel of 236 human protein kinases [1].

The available evidence suggests that **PKI-402 is a highly selective compound**. Its strong inhibitory activity is confined to the PI3K and mTOR kinases at low nanomolar concentrations. The inhibition of C-Raf and B-Raf was only observed at much higher (micromolar) concentrations, which may not be relevant at its typical working concentrations [1].

Experimental Protocols

For your troubleshooting guides, here are the key experimental methodologies from the literature that detail how **PKI-402**'s potency and selectivity were determined.

Kinase Assay for Selectivity Profiling

This protocol is adapted from the fluorescence polarization (FP) format assay used to determine IC50 values [1].

- **Purpose:** To measure the inhibition of PI3K kinase activity in a cell-free system.
- **Procedure:**
 - **Reaction Buffer:** 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, and 0.01% β-mercaptoethanol.
 - **Setup:** Run the assay in a 384-well black polypropylene fluor plate.
 - **Reaction Mix:** The 20 μL reaction contains 20 μM PIP₂ (substrate), 25 μM ATP, **PKI-402** (in DMSO, >4% final concentration), and the PI3K enzyme.
 - **Incubation:** Run the reaction for 30 minutes at room temperature.
 - **Stop & Detect:** Stop the reaction with 20 μL of STOP/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a detection probe and GST-GRP1 protein.
 - **Measurement:** Incubate the plate for 2 hours and measure fluorescence polarization using a plate reader with appropriate filters (e.g., TAMRA-FP).

Cell-Based Viability and Mechanism Assay

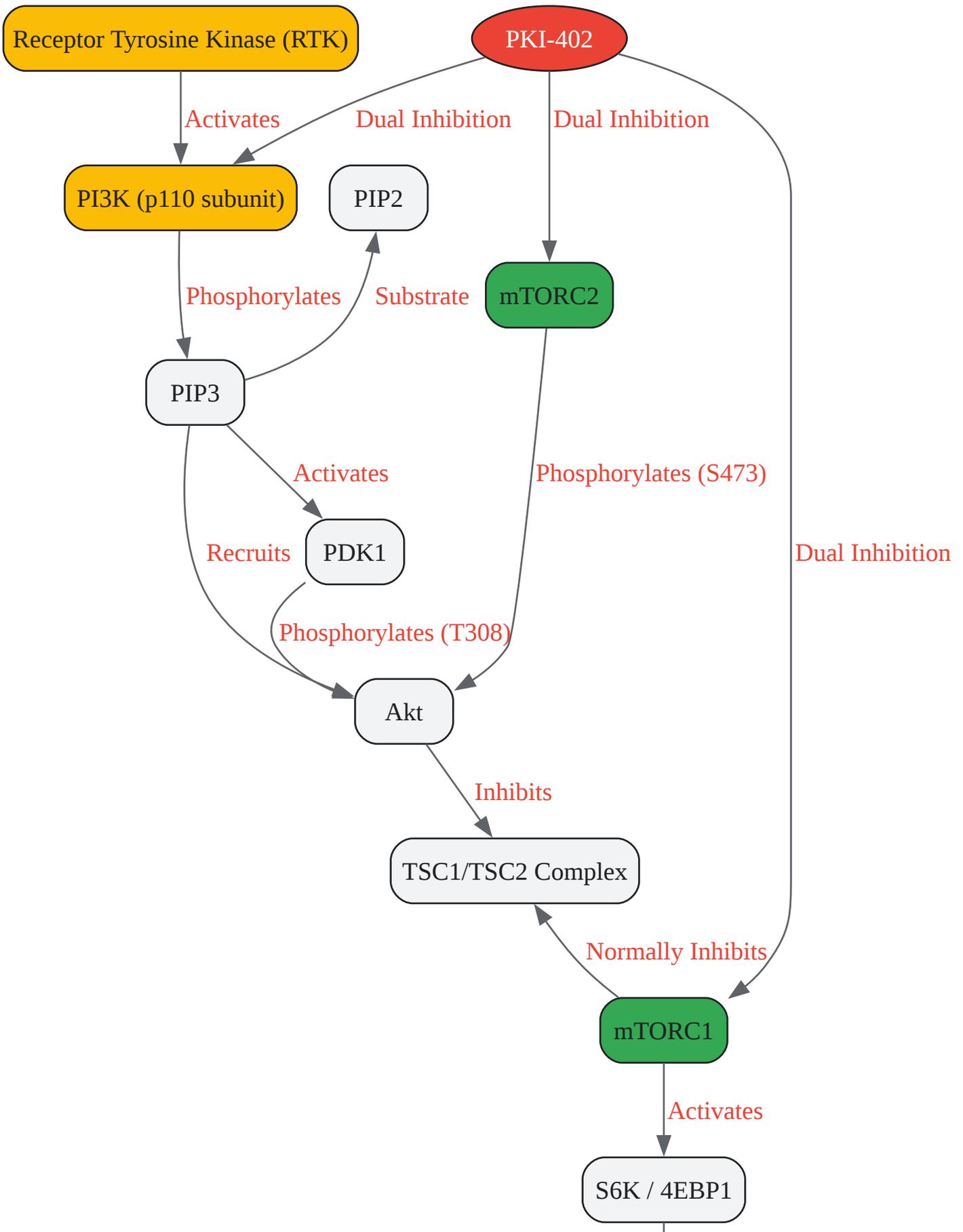
This protocol summarizes the methods used to confirm **PKI-402**'s activity in cultured cells [1].

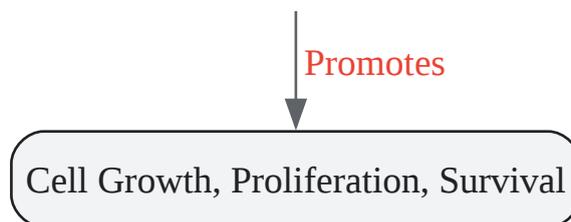
- **Purpose:** To determine the cytotoxic effect and mechanism of action of **PKI-402** on human tumor cell lines.
- **Cell Lines:** Studies have used a broad panel, including MDA-MB-361 (breast), PC3 (prostate), A549 (lung), U87MG (glioblastoma), and others [1].
- **Procedure:**
 - **Compound Preparation:** Dissolve **PKI-402** in DMSO and use final concentrations up to ~3 μM.
 - **Cell Treatment:** Incubate cells with **PKI-402** for 72 hours.
 - **Viability Readout:** Determine the number of viable cells using a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous).

- **Mechanism Analysis:** For molecular downstream effects, treat cells for shorter periods (e.g., 4 hours) and analyze by Western blotting for markers like:
 - Phospho-Akt (T308 and S473) [1]
 - Phospho-PRAS40 (T246) [1]
 - Cleaved PARP (apoptosis marker) [1]
 - Phospho-S6K and Phospho-4EBP1 (mTORC1 activity) [1]

Scientific Context: The PI3K/mTOR Pathway

PKI-402 is designed to simultaneously target key nodes in the oncogenic PI3K/Akt/mTOR signaling pathway. The following diagram illustrates this pathway and the points where **PKI-402** acts.





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Frequently Asked Questions

Q: What is the main advantage of using a dual PI3K/mTOR inhibitor like PKI-402 over a selective PI3K inhibitor? A: Dual inhibitors can simultaneously target multiple nodes in a single pathway, which may help overcome feedback loops that often cause resistance to agents targeting only a single protein (e.g., mTORC1 inhibitors alone can lead to upstream feedback activation of Akt). This can result in more potent and effective pathway suppression [2] [3].

Q: The kinase panel data for PKI-402 is not comprehensive. How can I assess its potential off-target effects in my specific experimental system? A: The limited data indicates high selectivity. For a thorough investigation in your model, you could:

- **Use a Broad Panel:** Employ a commercial kinome screening service to profile **PKI-402** against hundreds of kinases.
- **Leverage Proteomics:** Use phospho-proteomics to compare the global phosphorylation patterns in treated vs. untreated cells to identify unexpected changes.
- **Employ a Counter Assay:** Design a cell-based assay dependent on a kinase of potential concern (e.g., a Raf-driven reporter assay) and test if **PKI-402** inhibits it at your working concentrations.

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References

1. PKI-402 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [frontiersin.org]

3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]

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